molecular formula C17H24O5 B190799 Cinnamodial CAS No. 23599-45-3

Cinnamodial

Cat. No.: B190799
CAS No.: 23599-45-3
M. Wt: 308.4 g/mol
InChI Key: UKLMEFSRPRDOLD-YQFWSFKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamodial can be synthesized through semi-synthetic methods. The preparation involves the modification of the dialdehyde functionality to produce more stable active analogues . The synthetic routes typically include the use of reagents such as methylmagnesium bromide in dry tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the semi-synthetic approach used in research settings can be scaled up for industrial applications. This involves the extraction of the compound from Cinnamosma fragrans followed by chemical modifications to enhance its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Cinnamodial undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s dialdehyde functionality and α,β-unsaturated carbonyl group are key reactive sites .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound analogues with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

  • Mukaadial
  • Warburganal
  • Parritadial

Comparison: Cinnamodial is unique among drimane sesquiterpenes due to its potent insecticidal and antifeedant properties. While similar compounds like mukaadial, warburganal, and parritadial also exhibit bioactivity, this compound has been shown to be more efficacious than DEET, the gold standard for insect repellents . This makes this compound a promising candidate for developing new insect control agents.

Properties

IUPAC Name

[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLMEFSRPRDOLD-YQFWSFKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178249
Record name (-)-Cinnamodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23599-45-3
Record name (-)-Cinnamodial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23599-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamodial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Cinnamodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamodial
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